2,6-Dimethylpiperidine-1-carbonyl chloride

概要

説明

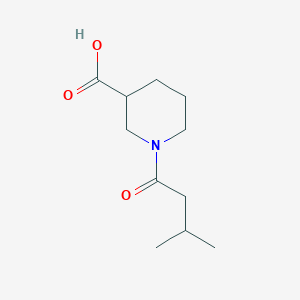

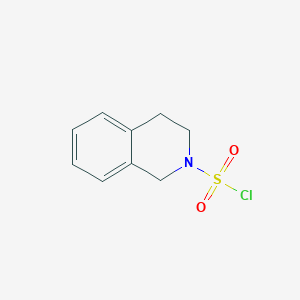

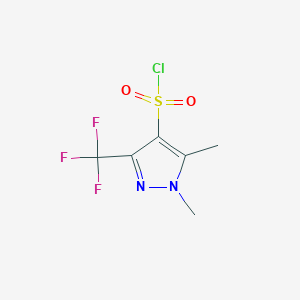

2,6-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 54486-12-3 . Its IUPAC name is 2,6-dimethyl-1-piperidinecarbonyl chloride . The molecular weight of this compound is 175.66 .

Molecular Structure Analysis

The InChI code for 2,6-Dimethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-6-4-3-5-7 (2)10 (6)8 (9)11/h6-7H,3-5H2,1-2H3 .科学的研究の応用

Thermochemistry and Stability

- Stability and Conformational Behavior: The thermochemistry of various methylpiperidines, including 2,6-dimethylpiperidine, has been studied to understand their stability and conformational behavior. The enthalpies of formation in both liquid and gaseous states were determined, contributing to the understanding of the influence of methyl groups on the piperidine ring stability (Ribeiro da Silva et al., 2006).

Complexation and Intermolecular Interactions

- Hydrogen Bonding Interactions: Research on 2,6-bis(acylamino)pyridines complexing with compounds like dipyridin-2-ylamine and 4,4-dimethylpiperidine-2,6-dione highlights the role of intermolecular hydrogen bonds in these interactions. The size of the acyl substituent significantly affects association, showcasing the importance of structural elements in molecular interactions (Ośmiałowski et al., 2010).

Electrocatalysis

- CO2 Reduction Catalysis: An iron(III) chloride compound study, involving a 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine derivative, demonstrates its capability in electrocatalytic reduction of CO2 to formate. This research contributes to the understanding of using such complexes in catalytic processes, including CO2 reduction mechanisms (Nichols et al., 2018).

Organometallic Chemistry

- Transition Metal Coordination Chemistry: Studies involving 2,6-dimethylpiperidine derivatives in the context of organometallic chemistry, such as metalation with platinum or coordination with palladium and gold, provide insights into their role in forming complex organometallic structures. These studies contribute to the broader understanding of the chemistry of transition metals and their potential applications (Cave et al., 2000; Pazderski et al., 2010).

Medicinal Chemistry and Drug Design

- **Synthesis ofPharmaceutical Intermediates: The synthesis of chlorides of N-{2-[(1Z)-1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium demonstrates the use of 2,6-dimethylpiperidine derivatives in medicinal chemistry. These compounds have been investigated for their local anesthetic properties, highlighting the potential for developing new pharmaceuticals (Чернов et al., 2014).

Material Science

- Boron Compounds and Macrocycles: The reaction of 2,6-dimethanolpyridine with arylboronic acids leading to the formation of macrocyclic compounds and monomeric boron compounds demonstrates the applicability of 2,6-dimethylpiperidine derivatives in material science. This research contributes to the understanding of new materials and their potential applications in various fields (Vargas et al., 2005).

Catalysis and Chemical Reactions

- CO Photorelease in Carbonyl-triruthenium Clusters: The study of oxo-centered carbonyl-triruthenium complexes, including those with 2,6-dimethylpyrazine, provides insights into CO photorelease mechanisms. This research is crucial in the field of catalysis and can contribute to the development of new catalytic processes (Moreira et al., 2016).

Photophysics and Color Chemistry

- Complex Multistate of Species in Anthocyanins: Research on compounds such as (E)-6-(dimethylamino)-4-(4-(dimethylamino)-2-hydroxybenzylidene)-1,2,3,4-tetrahydroxanthylium chloride, which exhibit a complex multistate of species similar to anthocyanins, demonstrates the significance of 2,6-dimethylpiperidine derivatives in understanding the photophysics and color chemistry. This research contributes to the field of natural dyes and pigments (Alejo-Armijo et al., 2018)

Safety And Hazards

将来の方向性

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,6-Dimethylpiperidine-1-carbonyl chloride, is an important task of modern organic chemistry .

特性

IUPAC Name |

2,6-dimethylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6-4-3-5-7(2)10(6)8(9)11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVMXGJULJMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597807 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylpiperidine-1-carbonyl chloride | |

CAS RN |

54486-12-3 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)

![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)